molecular formula C3H6Cl2O B8253639 (2S)-2,3-Dichloropropan-1-OL

(2S)-2,3-Dichloropropan-1-OL

Cat. No.: B8253639
M. Wt: 128.98 g/mol
InChI Key: ZXCYIJGIGSDJQQ-GSVOUGTGSA-N
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Description

(2S)-2,3-Dichloropropan-1-OL is an organic compound with the molecular formula C3H6Cl2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-Dichloropropan-1-OL typically involves the chlorination of propylene oxide followed by hydrolysis. One common method is the reaction of propylene oxide with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 2,3-dichloropropanol. The reaction conditions usually involve temperatures around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3-Dichloropropan-1-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Produces compounds like 2,3-dichloropropanal or 2,3-dichloropropanoic acid.

    Reduction: Yields compounds such as 2,3-dichloropropanol or propane.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2,3-Dichloropropan-1-OL has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2,3-Dichloropropan-1-OL involves its interaction with various molecular targets. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloropropanol: A non-chiral analog with similar chemical properties but lacks the specific three-dimensional arrangement.

    1,3-Dichloropropanol: Another isomer with different reactivity and applications.

    2-Chloro-1-propanol: A related compound with only one chlorine atom, leading to different chemical behavior.

Uniqueness

(2S)-2,3-Dichloropropan-1-OL is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted analogs. This chirality can be crucial in pharmaceutical applications where the specific three-dimensional arrangement of the molecule can influence its interaction with biological targets.

Properties

IUPAC Name

(2S)-2,3-dichloropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCYIJGIGSDJQQ-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CCl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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